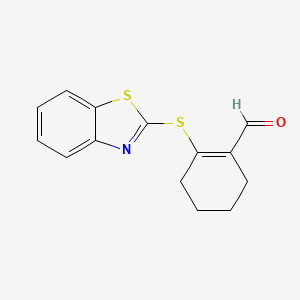

2-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexene-1-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexene-1-carbaldehyde, also known as BTA-1, is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the family of benzothiazole derivatives and has been synthesized by various methods.

Aplicaciones Científicas De Investigación

Preparation and Synthesis Techniques

The preparation of benzoheterocyclic carbaldehydes, including compounds similar to 2-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexene-1-carbaldehyde, involves starting with methyl-substituted 2-aminobenzoheterocycles. The process includes protecting the nitrogen as an N,N-diBoc derivative, followed by free radical halogenation and a mild silver nitrite/dimethylsulfoxide-mediated conversion to the aldehyde functionality (Luzzio & Wlodarczyk, 2009). Another study highlights the use of benzothiazole-2-carbaldehyde in the synthesis of aldehydes or ketones via transaminations, demonstrating its versatility in organic synthesis (Calō, Lopez, & Todesco, 1972).

Catalysis and Reaction Mechanisms

In the context of catalysis, the compound has been implicated in studies involving Lewis acid catalysis within microporous metal-organic frameworks. This research showed that certain aldehydes and ketones could be rapidly converted to cyanosilylated products in the presence of such frameworks, highlighting the potential role of this compound-related compounds in facilitating these transformations (Horike, Dincǎ, Tamaki, & Long, 2008).

Novel Compounds and Derivatives

The synthesis of novel derivatives through reactions with this compound or related compounds has been explored in multiple studies. For instance, the creation of novel heterocycles and push-pull benzothiazole derivatives with reverse polarity for potential non-linear optic applications demonstrates the compound's utility in developing new materials with unique electronic properties (Al-Omran, Mohareb, & El-Khair, 2011); (Hrobárik, Sigmundová, & Zahradník, 2004).

Green Chemistry Approaches

Recent advances in the synthesis of benzothiazole compounds, including green chemistry methods, have highlighted the importance of sustainable and environmentally friendly approaches. These methods emphasize the use of condensation reactions and the cyclization of thioamide or CO2 as raw materials, showcasing the potential of this compound in facilitating green chemistry practices (Gao, Liu, Zuo, Feng, & Gao, 2020).

Propiedades

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)cyclohexene-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS2/c16-9-10-5-1-3-7-12(10)17-14-15-11-6-2-4-8-13(11)18-14/h2,4,6,8-9H,1,3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFPGBQIDVVWIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C=O)SC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2888367.png)

![8-(2-methoxy-5-methylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888371.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2888372.png)

![7-Chloro-2-[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B2888377.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanesulfonamide](/img/structure/B2888379.png)